3-Undecanol

Descripción general

Descripción

3-Undecanol is a natural product found in Angelica gigas with data available.

Aplicaciones Científicas De Investigación

Investigación Química

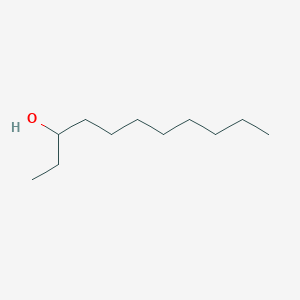

El 3-Undecanol es un compuesto químico con la fórmula C11H24O . Tiene un peso molecular de 172.3077 . Se utiliza comúnmente en la investigación química debido a sus propiedades únicas .

Farmacéuticos

La investigación sugiere que el 3-Undecanol podría tener propiedades antimicrobianas. Podría exhibir actividad antibacteriana contra algunas cepas bacterianas y propiedades antifúngicas contra ciertas especies de hongos.

Industria Alimentaria

El 3-Undecanol se utiliza como ingrediente aromatizante en los alimentos debido a su olor floral cítrico y sabor graso . Se encuentra naturalmente en muchos alimentos como frutas (incluidas manzanas y plátanos), mantequilla, huevos y cerdo cocido .

Cosméticos

Si bien no hay información específica disponible sobre el uso del 3-Undecanol en cosméticos, vale la pena señalar que los alcoholes grasos similares se utilizan a menudo en productos cosméticos debido a sus propiedades emolientes .

Industria Química

El 3-Undecanol se produce por la reducción del undecanal, el aldehído análogo . Se utiliza en la industria química para la producción de otros compuestos .

Ciencia Ambiental

En la ciencia ambiental, el 3-Undecanol se ha estudiado por su papel en la olfacción de los insectos. Por ejemplo, se ha descubierto que interactúa con proteínas de unión a odorantes en ciertos insectos, lo que podría tener implicaciones para el control de plagas .

Ciencia de los Materiales

Si bien no hay información específica disponible sobre el uso del 3-Undecanol en la ciencia de los materiales, los compuestos similares se utilizan a menudo en la producción de polímeros y otros materiales .

Mecanismo De Acción

Target of Action

The primary target of 3-Undecanol is the yeast Saccharomyces cerevisiae . This compound exhibits potent fungicidal activity against this yeast, making it a valuable tool in controlling fungal growth .

Mode of Action

3-Undecanol interacts with its target, Saccharomyces cerevisiae, by inhibiting its growth . It achieves this through its surfactant property, which disrupts the native membrane-associated function of the integral proteins . This disruption leads to a decrease in cell viability and ultimately results in the death of the yeast cells .

Biochemical Pathways

The antifungal action of 3-Undecanol is mediated by a biophysical process . It inhibits glucose-induced acidification by inhibiting the plasma membrane H±ATPase . This inhibition disrupts the normal functioning of the yeast cells, leading to their death .

Result of Action

The result of 3-Undecanol’s action is the death of Saccharomyces cerevisiae cells . This is achieved through the disruption of the yeast cells’ plasma membrane, leading to a decrease in cell viability .

Propiedades

IUPAC Name |

undecan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O/c1-3-5-6-7-8-9-10-11(12)4-2/h11-12H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCARCYFXWDRVBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6929-08-4 | |

| Record name | 3-Undecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6929-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecan-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006929084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Undecanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158504 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Undecan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.